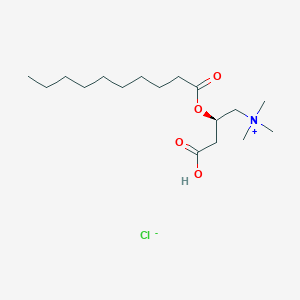
DL-Decanoylcarnitine chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanoyl-L-carnitine (chloride) is an ester derivative of L-carnitine. It is known for its role in increasing the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acids in rat hepatocytes . This compound is primarily used in scientific research and is not intended for human or veterinary use .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Decanoyl-L-carnitine (chloride) typically involves the esterification of L-carnitine with decanoic acid. One common method includes the use of L-carnitine hydrochloride, which is added to a mixture of the appropriate carboxylic acid and a slight molar excess of acid chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods: Industrial production methods for Decanoyl-L-carnitine (chloride) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of high-purity reagents and advanced equipment to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions: Decanoyl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These include halogens, acids, and bases, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Decanoyl-L-carnitine (chloride) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard for the quantification of acylcarnitines in various analytical techniques.
Biology: It plays a role in the study of fatty acid metabolism and mitochondrial function.
Industry: It is utilized in the development of pharmaceuticals and other biochemical products.
作用機序
Decanoyl-L-carnitine (chloride) exerts its effects by promoting the formation of saturated fatty acid metabolites. It acts as a carrier of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix, where they undergo β-oxidation to acetyl CoA . This process is crucial for energy production via the citric acid cycle.
Molecular Targets and Pathways: The primary molecular targets of Decanoyl-L-carnitine (chloride) include enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases and carnitine acyltransferases . These pathways are essential for maintaining cellular energy homeostasis and metabolic function.
Similar Compounds:
L-Carnitine: The parent compound, which is involved in the transport of fatty acids into mitochondria for β-oxidation.
Acetyl-L-carnitine: An acetylated form of L-carnitine, known for its role in energy production and neuroprotection.
Propionyl-L-carnitine: A propionylated form of L-carnitine, used in the treatment of cardiovascular diseases.
Uniqueness: Decanoyl-L-carnitine (chloride) is unique due to its specific role in promoting the formation of long-chain fatty acid metabolites and its application in the study of fatty acid metabolism . Unlike other forms of L-carnitine, it has a distinct ester group that enhances its biochemical properties and research applications.
特性
CAS番号 |
14919-36-9; 18822-87-2; 369651-88-7 |
|---|---|
分子式 |
C17H34ClNO4 |
分子量 |
351.91 |
IUPAC名 |
[(2R)-3-carboxy-2-decanoyloxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1 |
InChIキー |
KETNUEKCBCWXCU-XFULWGLBSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



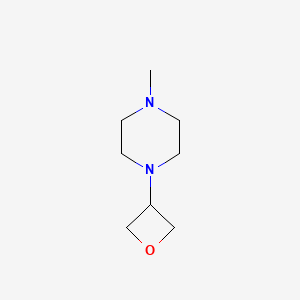
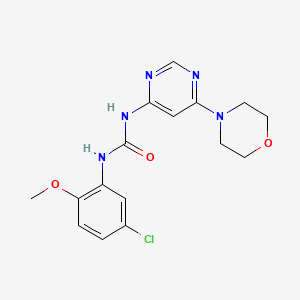
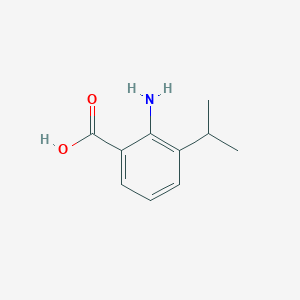
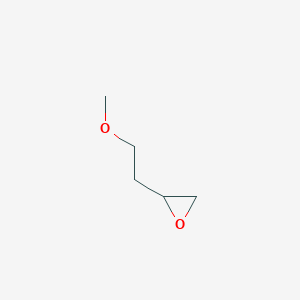
![(1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride](/img/structure/B2840344.png)
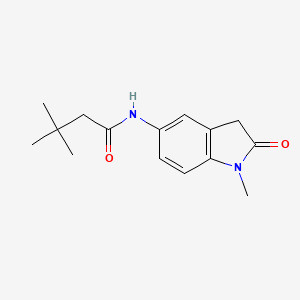
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2840346.png)
![N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2840347.png)
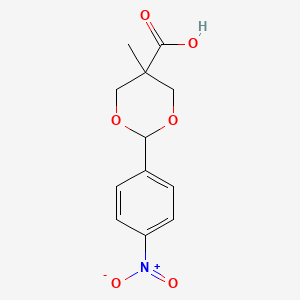
![2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid](/img/structure/B2840350.png)
![2-[2-(tert-Butyldimethylsiloxy)ethoxy]ethanol](/img/structure/B2840351.png)
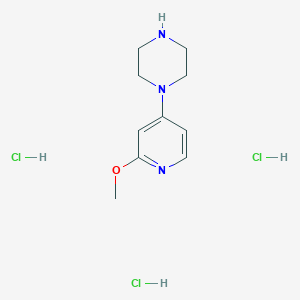
![(1S,6S)-3-Azabicyclo[4.2.0]octane](/img/structure/B2840353.png)
![3-(3-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2840354.png)